Cas no 67104-64-7 (2-Bromo-4'-methylbenzophenone)
2-Bromo-4'-methylbenzophenone Chemical and Physical Properties
Names and Identifiers
-
- (2-BROMOPHENYL)(4-METHYLPHENYL)METHANONE
- (2-bromophenyl)-(4-methylphenyl)methanone
- 2-Bromo-4'-methylbenzophenone
- EXISULIND
- LogP
- methanone, (2-bromophenyl)(4-methylphenyl)-
- AKOS009347548
- SCHEMBL3132601
- DTXSID10450592
- MFCD09801674
- 67104-64-7
-
- MDL: MFCD09801674
- Inchi: 1S/C14H11BrO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3
- InChI Key: PGNXIGKGMHOQCA-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C(C1C=CC(C)=CC=1)=O
Computed Properties
- Exact Mass: 273.99933
- Monoisotopic Mass: 273.99933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
2-Bromo-4'-methylbenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B089775-250mg |
2-Bromo-4'-methylbenzophenone |
67104-64-7 | 250mg |
$ 290.00 | 2022-06-07 | ||
| TRC | B089775-500mg |
2-Bromo-4'-methylbenzophenone |
67104-64-7 | 500mg |
$ 480.00 | 2022-06-07 | ||
| Fluorochem | 202193-5g |
2-Bromo-4'-methylbenzophenone |
67104-64-7 | 97% | 5g |
£818.00 | 2022-03-01 | |
| Fluorochem | 202193-25g |
2-Bromo-4'-methylbenzophenone |
67104-64-7 | 97% | 25g |
£2029.00 | 2022-03-01 | |
| Fluorochem | 202193-1g |
2-Bromo-4'-methylbenzophenone |
67104-64-7 | 97% | 1g |
£279.00 | 2022-03-01 | |
| A2B Chem LLC | AD08389-1g |
2-Bromo-4'-methylbenzophenone |
67104-64-7 | 97% | 1g |
$423.00 | 2024-04-19 | |
| A2B Chem LLC | AD08389-2g |
2-Bromo-4'-methylbenzophenone |
67104-64-7 | 97% | 2g |
$737.00 | 2024-04-19 | |
| A2B Chem LLC | AD08389-5g |
2-Bromo-4'-methylbenzophenone |
67104-64-7 | 97% | 5g |
$1288.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781395-1g |
2-Bromo-4'-methylbenzophenone |
67104-64-7 | 98% | 1g |
¥13044.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781395-5g |
2-Bromo-4'-methylbenzophenone |
67104-64-7 | 98% | 5g |
¥30592.00 | 2024-05-04 |
2-Bromo-4'-methylbenzophenone Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 2-Bromo-4'-methylbenzophenone
Introduction to (2-BROMOPHENYL)(4-METHYLPHENYL)METHANONE (CAS No. 67104-64-7)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. One such compound, (2-BROMOPHENYL)(4-METHYLPHENYL)METHANONE, identified by its CAS number 67104-64-7, has garnered significant attention due to its versatile applications in organic synthesis and medicinal chemistry. This introduction aims to provide a comprehensive overview of this compound, highlighting its chemical properties, synthetic pathways, and recent applications in scientific research.
The molecular structure of (2-BROMOPHENYL)(4-METHYLPHENYL)METHANONE consists of a ketone functional group flanked by two aromatic rings: a brominated phenyl ring and a methylphenyl ring. This unique arrangement imparts distinct reactivity and makes it a valuable intermediate in the synthesis of more complex molecules. The presence of the bromine atom on the phenyl ring enhances its utility in cross-coupling reactions, which are fundamental in constructing biaryl structures prevalent in many bioactive compounds.
In recent years, the pharmaceutical industry has seen a surge in the development of small-molecule drugs targeting various diseases. Among these, compounds with biaryl cores have been extensively studied due to their inherent biological activity. The synthesis of such molecules often relies on efficient coupling reactions between aryl halides and other organic substrates. Herein, (2-BROMOPHENYL)(4-METHYLPHENYL)METHANONE serves as an excellent precursor for generating biaryl systems through palladium-catalyzed cross-coupling reactions.
One of the most notable applications of this compound is in the preparation of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. Kinases are enzymes that play a key role in cell signaling pathways, and their overactivity is often associated with pathological conditions. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The bromine substituent on the phenyl ring allows for facile functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of diverse kinase inhibitor scaffolds.
Furthermore, the methyl group on the second phenyl ring contributes to the overall lipophilicity of the compound, which is a critical parameter in drug design. Lipophilic molecules tend to penetrate cell membranes more easily, enhancing their bioavailability. This property makes (2-BROMOPHENYL)(4-METHYLPHENYL)METHANONE an attractive building block for developing orally active drugs.
Recent advancements in computational chemistry have also highlighted the potential of this compound as a scaffold for virtual screening. By leveraging high-throughput virtual screening techniques, researchers can rapidly identify novel drug candidates from large libraries of compounds. The structural features of (2-BROMOPHENYL)(4-METHYLPHENYL)METHANONE, including its biaryl system and halogen substituents, make it a promising candidate for further exploration in this context.
The synthesis of (2-BROMOPHENYL)(4-METHYLPHENYL)METHANONE can be achieved through several routes, each with its own advantages and limitations. One common approach involves the Friedel-Crafts acylation of 2-bromobenzonitrile with 4-methylbenzophenone under acidic conditions. Alternatively, palladium-catalyzed reactions can be employed to construct the biaryl core directly from simpler precursors. These synthetic strategies have been optimized to ensure high yields and purity, making them suitable for industrial-scale production.
In conclusion, (2-BROMOPHENYL)(4-METHYLPHENYL)METHANONE (CAS No. 67104-64-7) is a versatile chemical entity with significant implications in pharmaceutical research. Its unique structural features enable its use as an intermediate in the synthesis of complex bioactive molecules, particularly kinase inhibitors. The growing interest in targeted therapies and the advancements in synthetic methodologies underscore its importance in modern drug discovery. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of innovative therapeutic agents.
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